1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane
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Overview
Description
Bis(4-chlorophenyl) sulfone is a sulfur-containing organic building block . It is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
Molecular Structure Analysis
The molecular formula of Bis(4-chlorophenyl) sulfone is (ClC6H4)2SO2 . The molecular weight is 287.16 . The SMILES string representation is Clc1ccc(cc1)S(=O)(=O)c2ccc(Cl)cc2 .Physical and Chemical Properties Analysis
Bis(4-chlorophenyl) sulfone has a boiling point of 250°C at 10mmHg and a melting point of 143-146°C . It is insoluble in water .Scientific Research Applications
Nanosized N-sulfonated Brönsted Acidic Catalysts
Research highlights the use of N-sulfonated Brönsted acidic catalysts for promoting the synthesis of polyhydroquinoline derivatives via Hantzsch condensation under solvent-free conditions. These catalysts demonstrate excellent reusability and efficiency in producing hexahydroquinolines from aryl aldehydes, 1,3-cyclohexadione derivatives, β-ketoesters, and ammonium acetate, yielding high product yields in short reaction times (Goli-Jolodar, Shirini, & Seddighi, 2016).
Sulfonated Poly(arylene ether sulfone) Block Copolymers
Sulfonated poly(arylene ether sulfone) block copolymers containing fluorenyl groups have been synthesized for fuel-cell applications. These copolymers exhibit higher proton conductivity and mechanical properties than their random counterparts, making them promising materials for fuel cells (Bae, Miyatake, & Watanabe, 2009).
Synthesis of Benzazolo[2,1-b]quinazolinones and Triazolo[2,1-b]quinazolinones
A nano-sized Brönsted acid catalyst has been utilized for the efficient synthesis of benzazolo[2,1-b]quinazolinones and triazolo[2,1-b]quinazolinones derivatives. This method offers mild reaction conditions, acceptable reaction times, high yields, and reusability of the catalyst, showcasing its applicability in synthesizing biologically active compounds (Goli-Jolodar & Shirini, 2017).
Proton Exchange Properties of Sulfonated Polytriazoles
A new series of semifluorinated sulfonated polytriazole copolymers has been synthesized, demonstrating good solubility, film-forming abilities, thermal and chemical stability, low water uptake, and high mechanical properties. These copolymers exhibit promising proton conductivity values, making them suitable for use as proton exchange membranes in fuel cells (Saha, Mukherjee, Singh, & Banerjee, 2017).
Electronic Transport in Poly(azomethine sulfone)s
Research on poly(azomethine sulfone)s prepared from bis(4-chlorophenyl)sulfone has revealed their semiconducting properties, with studies demonstrating correlations between these properties and the polymers' chemical structures. These findings contribute to understanding the electronic transport mechanism in such materials, which could impact various applications including electronics (Rusu et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a sulfur-containing organic building block , and it’s likely to interact with various biological targets
Mode of Action
The exact mode of action of 1,4-Bis((4-chlorophenyl)sulfonyl)-1,4-diazepane is not well-documented. As an organic building block, it may participate in various chemical reactions, leading to the formation of complex structures. The presence of sulfonyl and chlorophenyl groups could influence its reactivity and interaction with other molecules .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not clearly defined in the available literature. Given its chemical structure, it might be involved in sulfur metabolism or halogenated compound degradation pathways. This is speculative and requires further investigation .
Pharmacokinetics
Its bioavailability, half-life, metabolism, and excretion patterns would need to be determined through experimental studies .
Result of Action
As an organic building block, it may contribute to the synthesis of various organic compounds, potentially influencing cellular processes .
Properties
IUPAC Name |
1,4-bis[(4-chlorophenyl)sulfonyl]-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O4S2/c18-14-2-6-16(7-3-14)26(22,23)20-10-1-11-21(13-12-20)27(24,25)17-8-4-15(19)5-9-17/h2-9H,1,10-13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIIBSIZXQGYMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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